2-Hydroxy-2-(5-nitro-2-thienyl)acetic Acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H5NO5S |
|---|---|
Molecular Weight |
203.17 g/mol |
IUPAC Name |
2-hydroxy-2-(5-nitrothiophen-2-yl)acetic acid |
InChI |
InChI=1S/C6H5NO5S/c8-5(6(9)10)3-1-2-4(13-3)7(11)12/h1-2,5,8H,(H,9,10) |
InChI Key |
YWXLAVANRVJNKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)[N+](=O)[O-])C(C(=O)O)O |
Origin of Product |
United States |
Contextualization Within Modern Thiophene and Nitroaromatic Chemistry Research
The thiophene (B33073) nucleus, a five-membered aromatic ring containing a sulfur atom, is a cornerstone of heterocyclic chemistry and a privileged scaffold in medicinal chemistry. nih.gov Thiophene and its derivatives are integral to a vast array of pharmaceuticals, agrochemicals, dyes, and polymers. The sulfur atom in the thiophene ring enhances drug-receptor interactions and can serve as a bioisosteric replacement for phenyl rings in drug design, often improving the pharmacokinetic profile of a molecule. nih.gov Thiophene's reactivity towards electrophilic substitution is higher than that of benzene (B151609), making it a versatile building block for more complex molecules. nih.gov
The incorporation of a nitro group onto the thiophene ring, as seen in 2-Hydroxy-2-(5-nitro-2-thienyl)acetic Acid, profoundly influences the electronic properties of the molecule. The nitro group is a strong electron-withdrawing group, acting through both inductive and resonance effects. researchgate.netminia.edu.eglibretexts.org This deactivates the aromatic ring towards further electrophilic substitution but activates it for nucleophilic aromatic substitution, a key reaction in the synthesis of various derivatives. The presence of the nitro group can also impart specific biological activities and is a common feature in many antimicrobial and anticancer agents. The study of nitroaromatic compounds is a mature field, yet the synthesis and application of novel nitrothiophenes continue to be an active area of research, driven by the quest for new therapeutic agents and materials with unique electronic properties.
The combination of a thiophene ring with a nitro group in this compound suggests a compound with a rich and complex chemical character, ripe for exploration in both synthetic and medicinal chemistry.
Historical Development of Research Pertaining to 2 Substituted Thiophene Derivatives in Scholarly Contexts
Strategies for the Construction and Functionalization of the 5-Nitro-2-thienyl Moiety
The formation of the 5-nitro-2-thienyl fragment is a critical phase in the synthesis. This process involves the initial preparation of a suitable 2-substituted thiophene precursor followed by a highly regioselective nitration step.
The synthesis of the 2-thienyl core often begins with commercially available thiophene or simple derivatives like 3-methylthiophene. beilstein-journals.org A common strategy involves introducing a functional group at the 2-position that can later be elaborated into the desired hydroxy acetic acid side chain. One versatile precursor is 2-thiopheneacetic acid, which can be synthesized through various routes. wikipedia.orgnih.gov
One modern approach to 2-thiopheneacetic acid involves a multi-step sequence starting from thiophene, which undergoes chlorination, followed by an iodine-exchange reaction to yield 2-iodothiophene. This intermediate is then condensed with diethyl malonate. The resulting product is hydrolyzed and decarboxylated to afford 2-thiopheneacetic acid. google.com Another method involves the direct oxidation of 2-thiophene ethanol (B145695) using an oxidizing agent like Jones reagent in acetone. google.com
Alternatively, functional handles such as a carboxylic acid can be introduced. This can be achieved through the formation of a 2-thienyl Grignard reagent followed by treatment with carbon dioxide, or via palladium-catalyzed carbonylation. beilstein-journals.org Direct carboxylation of thiophene with CO2 has also been demonstrated using a base-mediated system with carbonate and carboxylate salts, which avoids the need for organometallic intermediates. mdpi.com
| Precursor Synthesis Method | Starting Material | Key Reagents | Product | Typical Yield |
| Malonic Ester Synthesis google.com | Thiophene | 1. Chlorinating agent 2. NaI 3. Diethyl malonate 4. NaOH, then H+ | 2-Thiopheneacetic acid | ~85-90% (two steps from 2-iodothiophene) |
| Oxidation google.com | 2-Thiophene ethanol | Jones reagent, Acetone | 2-Thiopheneacetic acid | 55-65% |
| Grignard Carboxylation beilstein-journals.org | 2-Bromothiophene | Mg, then CO2 | 2-Thiophenecarboxylic acid | High |
| Direct Carboxylation mdpi.com | Thiophene | CO2, Cs2CO3, Cesium pivalate | Thiophene-2-carboxylate | Varies with conditions |
This table presents a summary of different methodologies for synthesizing key precursors.
Nitration of the thiophene ring is a well-established but often challenging electrophilic substitution reaction. The high reactivity of the thiophene ring can lead to polysubstitution and oxidation. To achieve regioselective nitration at the 5-position of a 2-substituted thiophene, the reaction conditions must be carefully controlled.
The classic method for nitrating thiophene involves a mixture of fuming nitric acid in acetic anhydride (B1165640), often at low temperatures (e.g., 10°C). google.comorgsyn.org This method typically yields a mixture of 2-nitrothiophene (B1581588) and 3-nitrothiophene (B186523) when starting with unsubstituted thiophene. google.com For a 2-substituted thiophene, the directing effect of the substituent is crucial. An electron-withdrawing group at position 2, such as a carboxyl or acetyl group, will direct the incoming nitro group primarily to the 5-position.
To improve selectivity and safety, alternative nitrating systems have been developed. The use of solid acid catalysts, such as Fe³⁺ ion-exchanged montmorillonite (B579905) clay, allows for the nitration of thiophene with nitric acid in an organic solvent, avoiding the use of the potentially explosive acetic anhydride. google.com This heterogeneous catalysis approach can offer enhanced selectivity for 2-nitrothiophene from unsubstituted thiophene. google.com When applying such methods to a 2-substituted precursor for the target molecule, the directing group at C-2 would be expected to favor functionalization at the C-5 position.
| Nitration Method | Substrate | Nitrating Agent | Conditions | Major Product(s) |
| Conventional orgsyn.org | Thiophene | Fuming HNO3, Acetic anhydride | 10°C | 2-Nitrothiophene (~85%) & 3-Nitrothiophene (~15%) |
| Clay Catalysis google.com | Thiophene | HNO3, Fe³⁺-Montmorillonite | 80°C, Dichloroethane | 2-Nitrothiophene (>50% selectivity) |
This table outlines common techniques for the nitration of thiophene, which can be adapted for substituted precursors.
Approaches for Introducing the Hydroxy Acetic Acid Functionality at Position 2 of the Thiophene Ring
The introduction of the α-hydroxy acetic acid group is a pivotal step that establishes the chiral center of the target molecule. This can be accomplished through various strategies, including asymmetric synthesis or by first creating an intermediate that is subsequently hydroxylated.
Achieving high enantioselectivity in the formation of the α-hydroxy acid is essential for synthesizing optically pure final products. Chemoenzymatic methods offer a powerful route to this end. One reported synthesis for the closely related α-hydroxy-α-(thiophen-2-yl)acetic acid involves an enzymatic enantioselective decarboxylative protonation. researchgate.net In this strategy, thiophene is first treated with n-butyllithium and then reacted with diethyl ketomalonate. The resulting malonate is hydrolyzed and then subjected to an aryl/alkenyl malonate decarboxylase (AMDase) enzyme, which catalyzes an enantioselective decarboxylative protonation to yield the homochiral carboxylic acid. researchgate.net
Other asymmetric approaches often rely on chiral catalysts or auxiliaries. The asymmetric α-hydroxylation of β-keto esters, which could be precursors to the target acid, has been achieved using visible light-induced copper(II) catalysis with air as the oxidant, providing access to enantioenriched α-hydroxyl β-keto esters. researchgate.net While not directly applied to a thiophene substrate in the cited literature, this methodology represents a modern approach to creating chiral α-hydroxy centers.
Non-asymmetric routes involve the stepwise introduction of the carboxyl and hydroxyl groups. Starting from a 2-thienyl precursor, one could first introduce a two-carbon chain and then perform an α-hydroxylation. For instance, the α-hydroxylation of β-dicarbonyl compounds can be achieved using m-chloroperbenzoic acid (m-CPBA) as a metal-free oxidant under mild conditions. organic-chemistry.org
Another strategy involves the direct carboxylation of α-hydroxy silanes. In a one-pot synthesis, an aldehyde can be reacted with a silylating agent like PhMe2SiLi, followed by quenching with CO2 to provide α-hydroxy acids. organic-chemistry.org Applying this to 5-nitro-2-thiophenecarboxaldehyde would directly yield the desired product framework.
| Method | Key Transformation | Reagents/Catalyst | Features |
| Chemoenzymatic researchgate.net | Enantioselective Decarboxylation | Aryl malonate decarboxylase (AMDase) | Provides high enantioselectivity for α-hydroxy acids. |
| Asymmetric Catalysis researchgate.net | Asymmetric α-hydroxylation | Salan-copper(II), Visible light, Air | Access to enantioenriched α-hydroxyl β-keto esters. |
| Metal-Free Hydroxylation organic-chemistry.org | α-hydroxylation of β-oxoesters | m-CPBA | Mild, metal-free conditions. |
| One-Pot Carboxylation organic-chemistry.org | Aldehyde to α-hydroxy acid | PhMe2SiLi, then CO2 | Direct conversion without isolation of intermediates. |
This table summarizes various methodologies for constructing the α-hydroxy acid functionality.
Optimization of Reaction Conditions and Yields for this compound Synthesis
For the nitration step, controlling the temperature is critical to prevent over-reaction and decomposition, as thiophene derivatives can be unstable under strongly acidic and oxidative conditions. google.comchempap.org The molar ratio of nitric acid to the thiophene substrate must also be carefully controlled to maximize the yield of the desired mononitro product. google.com
In the steps involving the introduction of the side chain, particularly those using organometallic reagents like n-butyllithium, anhydrous conditions and low temperatures are necessary to prevent side reactions. researchgate.net When employing catalytic systems, such as those for asymmetric hydroxylation or carboxylation, the catalyst loading and the nature of any ligands or additives can significantly impact both the yield and the stereoselectivity of the reaction. researchgate.netresearchgate.net For instance, in palladium-catalyzed reactions, the choice of phosphine (B1218219) ligand is often crucial for achieving high efficiency. Post-reaction workup procedures, including extraction and purification methods like crystallization or chromatography, must also be optimized to maximize the recovery and purity of the final product and intermediates.
Green Chemistry Principles and Sustainable Approaches in the Synthesis of this compound
The development of sustainable synthetic routes for complex organic molecules is a central goal of modern chemistry. For a compound such as this compound, applying green chemistry principles is essential to minimize environmental impact and enhance process safety and efficiency. While specific literature detailing green synthetic pathways exclusively for this molecule is limited, sustainable approaches can be extrapolated from established methodologies for analogous compounds, particularly in the synthesis of the thiophene ring and the introduction of the α-hydroxy acid moiety.
Key green chemistry principles applicable to the synthesis of this compound include the use of renewable feedstocks, employment of safer solvents, development of catalytic and biocatalytic reactions, and minimization of waste.
Biocatalysis: An Enzymatic Approach to α-Hydroxy Acids
A highly promising sustainable strategy for synthesizing this compound involves biocatalysis, a cornerstone of green chemistry. This approach utilizes enzymes to carry out specific chemical transformations with high selectivity under mild conditions (aqueous media, ambient temperature, and neutral pH), thereby reducing energy consumption and the formation of hazardous byproducts.
The synthesis of α-hydroxy acids, such as mandelic acid and its derivatives, from corresponding aldehydes is well-established in biocatalysis. nih.govnih.govmdpi.com This transformation can be achieved via a two-step enzymatic cascade starting from the precursor 5-nitro-2-thiophenecarboxaldehyde.
Step 1: Cyanohydrin Formation. An (R)-oxynitrilase (or hydroxynitrile lyase) enzyme catalyzes the asymmetric addition of a cyanide group to the aldehyde, forming a chiral cyanohydrin, (R)-2-hydroxy-2-(5-nitro-2-thienyl)acetonitrile. This step is crucial for establishing the stereochemistry of the final product.
Step 2: Nitrile Hydrolysis. A nitrilase enzyme then selectively hydrolyzes the nitrile group of the cyanohydrin intermediate directly to a carboxylic acid, yielding the desired this compound with high enantiopurity. nih.gov
This biocatalytic cascade offers a greener alternative to traditional chemical methods that often require toxic reagents (like stoichiometric amounts of cyanide salts) and harsh reaction conditions. nih.gov The enzymes can be immobilized and reused, further enhancing the sustainability of the process.
Table 1: Potential Biocatalytic Synthesis of this compound
| Step | Precursor | Enzyme Class | Potential Catalyst | Key Advantages |
|---|---|---|---|---|
| 1 | 5-nitro-2-thiophenecarboxaldehyde | Oxynitrilase (HNL) | Engineered Arabidopsis thaliana HNL | High stereoselectivity, mild reaction conditions |
Sustainable Approaches for the Thiophene Core Synthesis
The synthesis of the substituted thiophene ring itself can be approached through greener methodologies. Traditional methods like the Paal–Knorr synthesis often require high temperatures and strong acids. nih.gov Modern, more sustainable alternatives focus on:
Use of Greener Solvents: Replacing hazardous and halogenated solvents with environmentally benign options like ethanol, water, or deep eutectic solvents significantly reduces the environmental footprint of the synthesis. nih.govrsc.org
Metal-Free Methodologies: While metal-catalyzed cross-coupling reactions are powerful, they can lead to toxic metal contamination in the final product and waste streams. Developing metal-free synthetic routes, which employ controlled reaction conditions to minimize toxicity, is a key aspect of green chemistry in this context. nih.gov
Multicomponent Reactions: Designing synthetic pathways that involve multicomponent reactions (MCRs) can improve atom economy and process efficiency by combining several steps into a single operation, thereby reducing solvent use, energy consumption, and purification efforts. nih.gov
Improving the Nitration Step
The introduction of the nitro group onto the thiophene ring is a critical step. Conventional nitration often involves potent and corrosive reagents like fuming nitric acid in acetic anhydride. orgsyn.org Green chemistry seeks to improve this process by exploring:
Solid Acid Catalysts: Using recyclable solid acid catalysts can minimize the use of corrosive liquid acids and simplify product purification.
Alternative Nitrating Agents: Investigating milder and more selective nitrating agents can reduce the formation of unwanted byproducts and improve the safety profile of the reaction.
By integrating these biocatalytic and green chemical strategies, the synthesis of this compound can be shifted towards a more sustainable and environmentally responsible paradigm.
Lack of Specific Research Data on Derivatization of this compound
Following a comprehensive search of available scientific literature, it has been determined that there is a significant lack of specific research data concerning the derivatization and structural modification of the chemical compound This compound . The initial search for information on chemical transformations of its carboxylic acid functionality, modifications of its hydroxyl group, and structural elaboration of the thiophene ring did not yield specific examples, detailed research findings, or data tables directly related to this particular molecule.
General derivatization strategies that could theoretically be applied to this molecule include:
Carboxylic Acid Functionality: Esterification with various alcohols under acidic catalysis (Fischer esterification) or using coupling agents, and amidation with amines to form the corresponding amides. The formation of acid halides using reagents like thionyl chloride or oxalyl chloride, and subsequent conversion to anhydrides are also standard transformations for carboxylic acids.
Hydroxyl Group: Ether formation through Williamson ether synthesis (reaction with an alkyl halide in the presence of a base) and esterification by reaction with an acyl halide or anhydride. Oxidation of the secondary hydroxyl group could potentially lead to a keto acid, while reduction might be challenging without affecting the nitro group.
Thiophene Ring: The electron-withdrawing nature of the nitro group at the 5-position deactivates the thiophene ring towards electrophilic substitution. However, nucleophilic aromatic substitution might be possible under certain conditions. Reduction of the nitro group to an amino group would significantly alter the reactivity of the thiophene ring, making it more susceptible to electrophilic attack and providing a handle for further derivatization.
Despite these theoretical possibilities, the absence of published research specifically on this compound prevents the generation of a detailed, evidence-based article as per the requested outline. The required detailed research findings and data tables for esterification and amidation reactions, anhydride and acid halide formation, ether and ester formation at the hydroxyl group, oxidation and reduction pathways of the hydroxyl group, and structural elaboration of the thiophene ring for analogue synthesis could not be located.
Therefore, it is not possible to provide a scientifically accurate and thorough article that strictly adheres to the provided outline due to the lack of specific experimental data for "this compound" in the available scientific literature.
Structural Elaboration of the Thiophene Ring for Analogue Synthesis
Electrophilic and Nucleophilic Substitution Reactions on the Thiophene Nucleus
The thiophene ring in this compound is susceptible to both electrophilic and nucleophilic substitution reactions, largely dictated by the electronic influence of the nitro group. The nitro group is a strong electron-withdrawing group, which deactivates the thiophene ring towards electrophilic attack but activates it for nucleophilic substitution. uoanbar.edu.iqnih.gov
Electrophilic aromatic substitution (SEAr) reactions on thiophene typically occur preferentially at the α-carbon (C2 and C5) positions due to the higher stability of the resulting carbocation intermediate. researchgate.netmatanginicollege.ac.in However, in this compound, the C5 position is already substituted with a nitro group. The presence of the deactivating nitro group makes further electrophilic substitution challenging and generally requires harsh reaction conditions.
Conversely, the electron-deficient nature of the nitro-substituted thiophene ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). researchgate.netnih.gov Nucleophiles can attack the carbon atoms of the thiophene ring, particularly those ortho and para to the nitro group, leading to the displacement of a suitable leaving group. In the case of this compound, while there isn't a conventional leaving group on the ring, nucleophilic addition to the ring can occur, forming a Meisenheimer-like intermediate. publish.csiro.au The reactivity of nitrothiophenes in SNAr reactions is significantly higher than their benzene analogs. uoanbar.edu.iq
| Reaction Type | Reactivity of 5-Nitro-2-thienyl Moiety | Preferred Position(s) | Influencing Factors |
| Electrophilic Substitution | Deactivated | C3, C4 | Strong electron-withdrawing nitro group. uoanbar.edu.iq |
| Nucleophilic Substitution | Activated | C3, C4 | Strong electron-withdrawing nitro group. researchgate.netnih.gov |
Annulation and Ring Expansion/Contraction Strategies Involving the Thiophene Moiety
Structural modifications beyond simple substitution can be achieved through annulation and ring expansion/contraction reactions, offering pathways to novel heterocyclic systems with unique properties.
Annulation Reactions: These reactions involve the construction of a new ring fused to the existing thiophene moiety. Thiophene and its derivatives can undergo various annulation reactions to form polycyclic aromatic compounds. nih.govresearchgate.netacs.org For instance, iridium-catalyzed annulation of thiophenes with carboxylic acids can yield thiophene-fused coumarin-type frameworks. nih.gov While specific examples involving this compound are not extensively documented, the general principles of thiophene annulation suggest potential for creating complex, fused systems.
Ring Expansion and Contraction: These strategies alter the core heterocyclic structure.
Ring Expansion: Thiophenes can undergo ring expansion through various mechanisms, often involving the insertion of a carbon or heteroatom into the ring. rsc.orgchemrxiv.orgrsc.org For example, reactions with carbenes can lead to ring-expanded products. wikipedia.org The reaction of thiophenes with low-valent aluminum(I) complexes has been shown to induce C-S bond activation and ring-expansion. rsc.orgchemrxiv.orgrsc.org
Ring Contraction: While less common than expansion, ring contraction of thiophene derivatives can be achieved under specific conditions, often involving rearrangement reactions. wikipedia.orgdocumentsdelivered.com
These advanced synthetic strategies, while not yet widely reported for this compound itself, represent promising avenues for the future development of novel derivatives with tailored electronic and steric properties.
Incorporation of this compound into Larger Molecular Architectures
The functional groups of this compound, namely the carboxylic acid and hydroxyl groups, provide convenient handles for its incorporation into more complex molecules. This has significant implications for its use in creating advanced research tools and therapeutic agents.
Conjugation Chemistry for Advanced Research Probes
The carboxylic acid group of this compound can be readily activated to form esters or amides, allowing for its conjugation to a wide range of molecules, including fluorescent dyes, biotin (B1667282), or other reporter molecules. This is a common strategy for creating chemical probes to study biological systems. The nitrothiophene moiety, with its distinct electronic properties, can serve as a signaling unit within such probes.
Prodrug Design Concepts Focusing on Chemical Release Mechanisms
The concept of a prodrug involves chemically modifying a biologically active compound to improve its physicochemical or pharmacokinetic properties. ijpcbs.comresearchgate.netresearchgate.net The parent drug is then released in vivo through a chemical or enzymatic process. Nitroaromatic compounds are of particular interest in prodrug design, especially for targeting hypoxic tissues, such as those found in solid tumors. nih.gov
The nitro group of this compound can be bioreduced under hypoxic conditions by nitroreductase enzymes. This reduction can trigger a cascade of reactions leading to the release of an active agent. For example, the reduced nitro group can initiate an electronic cascade that results in the cleavage of a linker, thereby releasing a conjugated cytotoxic drug specifically in the low-oxygen environment of a tumor. This hypoxia-activated prodrug strategy is a promising approach in cancer therapy. nih.govnih.gov
| Prodrug Strategy | Release Mechanism | Potential Application | Key Feature |
| Hypoxia-Activated Prodrug | Enzymatic reduction of the nitro group by nitroreductases under low oxygen conditions. nih.gov | Targeted cancer therapy. | Selective release of the active drug in hypoxic tumor tissues. nih.gov |
| Carrier-Linked Prodrug | Covalent linkage of the drug to a carrier molecule via the carboxylic acid or hydroxyl group. Release is typically via hydrolysis. ijpcbs.com | Improved solubility or permeability. | Modification of physicochemical properties. ijpcbs.com |
Advanced Structural and Spectroscopic Characterization Techniques in Research on 2 Hydroxy 2 5 Nitro 2 Thienyl Acetic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Molecular Structure and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise molecular structure of organic compounds. For 2-Hydroxy-2-(5-nitro-2-thienyl)acetic Acid, NMR would provide definitive evidence of the connectivity of atoms and insights into its three-dimensional shape.
1D and 2D NMR Experiments for Elucidating Connectivity and Stereochemistry
One-dimensional (1D) NMR techniques such as ¹H NMR and ¹³C NMR would be the first step in the analysis. ¹H NMR would reveal the number of different types of protons and their immediate electronic environment, while ¹³C NMR would provide information about the carbon skeleton.
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish the connectivity between protons and carbons. For instance, a COSY spectrum would show correlations between protons that are coupled to each other, helping to assign the protons on the thiophene (B33073) ring. An HSQC spectrum would link each proton to its directly attached carbon atom.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
|---|---|---|---|
| Thiophene H-3 | 7.2-7.4 | d | J ≈ 4.0 |
| Thiophene H-4 | 7.9-8.1 | d | J ≈ 4.0 |
| Methine CH | 5.2-5.4 | s | |
| Hydroxyl OH | Variable | br s | |
| Carboxylic Acid OH | Variable | br s |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Dynamic NMR Studies for Investigating Rotational Barriers and Molecular Flexibility
Dynamic NMR (DNMR) studies could be used to investigate the rotational barriers around the single bond connecting the chiral center to the thiophene ring. By monitoring the NMR spectra at different temperatures, it would be possible to determine the energy barrier to rotation. This provides valuable information about the molecule's flexibility and the conformational isomers that may exist in solution.
Vibrational Spectroscopy (Fourier Transform Infrared, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.
For this compound, FTIR and Raman spectra would show characteristic absorption bands for the hydroxyl (-OH), carboxylic acid (-COOH), and nitro (-NO₂) groups, as well as vibrations associated with the thiophene ring. The position and shape of the -OH stretching bands can provide evidence of intra- and intermolecular hydrogen bonding. For instance, a broad -OH band in the FTIR spectrum typically indicates the presence of hydrogen bonding.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) |
| O-H (Alcohol) | Stretching | 3500-3200 (broad) |
| C=O (Carboxylic Acid) | Stretching | 1725-1700 |
| N-O (Nitro group) | Asymmetric Stretching | 1550-1500 |
| N-O (Nitro group) | Symmetric Stretching | 1360-1300 |
X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interaction Mapping
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide accurate bond lengths, bond angles, and torsion angles.
Furthermore, this technique would reveal the packing of the molecules in the crystal lattice and map out the intermolecular interactions, such as hydrogen bonds between the carboxylic acid and hydroxyl groups of neighboring molecules. This information is crucial for understanding the physical properties of the compound in its solid form.
High-Resolution Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis in Advanced Characterization
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of a compound, which allows for the unambiguous determination of its elemental formula. For this compound, HRMS would provide a highly accurate mass measurement of the molecular ion.
In addition to the molecular ion, mass spectrometry also produces a characteristic fragmentation pattern. The analysis of these fragments can provide valuable information about the structure of the molecule, as weaker bonds tend to break preferentially. For example, the loss of water (H₂O) or carbon dioxide (CO₂) from the parent molecule would be expected fragmentation pathways.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Assignment and Optical Purity Assessment
Since this compound contains a chiral center, it can exist as two enantiomers. Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), are used to study these chiral molecules.
ECD measures the differential absorption of left and right circularly polarized light. The resulting spectrum is unique to a specific enantiomer and can be used to determine its absolute configuration by comparing the experimental spectrum to a theoretically calculated one. ECD can also be used to determine the enantiomeric excess or optical purity of a sample.
Computational and Theoretical Investigations of 2 Hydroxy 2 5 Nitro 2 Thienyl Acetic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These theoretical studies could provide a deep understanding of the stability, reactivity, and interactive potential of 2-Hydroxy-2-(5-nitro-2-thienyl)acetic Acid.
Density Functional Theory (DFT) Studies for Ground State Geometries and Energetics
DFT calculations are a cornerstone of modern computational chemistry, used to determine the most stable three-dimensional arrangement of atoms in a molecule (its ground state geometry). Key parameters that would be determined include bond lengths, bond angles, and dihedral angles. The results of such a study would likely be presented in a table format, similar to the hypothetical data below.
Hypothetical Data Table: Optimized Geometrical Parameters
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length (Å) | C1-C2 | Data not available |
| C2-S1 | Data not available | |
| C4-N1 | Data not available | |
| Bond Angle (°) | C1-C2-C3 | Data not available |
| O1-N1-O2 | Data not available |
Frontier Molecular Orbital (FMO) Analysis and Charge Distribution
Frontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. A study in this area would quantify these values.
Hypothetical Data Table: FMO Energies
| Parameter | Energy (eV) |
|---|---|
| EHOMO | Data not available |
| ELUMO | Data not available |
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
Natural Bond Orbital (NBO) analysis provides insight into the charge distribution within a molecule and the nature of bonding and antibonding interactions. It can reveal hyperconjugative interactions that contribute to the molecule's stability.
Global and Local Reactivity Parameters
Hypothetical Data Table: Global Reactivity Parameters
| Parameter | Calculated Value |
|---|---|
| Electronegativity (χ) | Data not available |
| Chemical Hardness (η) | Data not available |
| Global Softness (S) | Data not available |
Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior
Molecular dynamics (MD) simulations could be employed to study the dynamic behavior of this compound over time, particularly its conformational flexibility and interactions with solvent molecules. This would be crucial for understanding its behavior in a biological environment.
Molecular Docking Studies for Putative Biomolecular Interactions and Target Identification in silico
To explore its potential as a therapeutic agent, molecular docking studies would be performed. This involves computationally placing the molecule into the binding site of various proteins to predict its binding affinity and mode of interaction. Such studies could identify potential biological targets and guide further experimental research. The results would typically include binding energies and a description of the key interactions (e.g., hydrogen bonds, hydrophobic interactions).
Hypothetical Data Table: Molecular Docking Results
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Protein 1 | Data not available | Data not available |
Ligand-Protein Interaction Profiling and Binding Mode Analysis
Computational docking and molecular dynamics (MD) simulations are powerful tools used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule, typically a protein. These methods provide insights into the binding affinity, orientation, and the specific molecular interactions that stabilize the ligand-protein complex.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a protein's active site. For a compound like this compound, docking studies would involve preparing a 3D model of the molecule and placing it into the binding pocket of a target protein. The scoring functions then estimate the binding affinity, often expressed as a binding energy (kcal/mol), with lower values suggesting stronger binding.
Key interactions for this molecule would likely involve:
Hydrogen Bonding: The hydroxyl (-OH) and carboxylic acid (-COOH) groups are prime candidates for forming hydrogen bonds with amino acid residues like serine, threonine, or the peptide backbone.
Electrostatic Interactions: The highly electronegative nitro (-NO2) group can engage in strong electrostatic or dipole-dipole interactions with charged or polar residues in the binding site.
π-π Stacking: The aromatic thiophene (B33073) ring can form π-π stacking or T-shaped interactions with aromatic amino acids such as phenylalanine, tyrosine, and tryptophan. frontiersin.org
Hydrophobic Interactions: The thiophene ring also contributes to hydrophobic contacts within the binding pocket.
Molecular docking studies on similar thiophene-based compounds have revealed their ability to fit well into the active sites of various enzymes, such as DNA gyrase B and cyclooxygenase (COX), suggesting potential antibacterial or anti-inflammatory applications. nih.govmdpi.com For instance, docking of a thiophene derivative into the Acinetobacter baumannii porin CarO1 showed a strong interaction with Tyr108 and π-π stacking with Phe43. frontiersin.org
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be employed to study the dynamic behavior and stability of the ligand-protein complex over time in a simulated physiological environment. researchgate.net MD simulations provide a more realistic view of the interactions, revealing how the ligand and protein adjust their conformations for optimal binding and the role of water molecules in mediating these interactions. Analysis of MD trajectories can confirm the stability of key hydrogen bonds and hydrophobic contacts predicted by docking. researchgate.net
Table 1: Illustrative Predicted Binding Interactions for this compound with a Hypothetical Protein Target This table is a hypothetical representation based on typical computational docking results for similar compounds.
| Functional Group of Ligand | Potential Interacting Amino Acid | Type of Interaction | Estimated Distance (Å) |
|---|---|---|---|
| Carboxylic Acid (-COOH) | Arginine (Arg), Lysine (Lys) | Hydrogen Bond, Salt Bridge | 1.8 - 2.5 |
| Hydroxyl (-OH) | Aspartate (Asp), Serine (Ser) | Hydrogen Bond | 2.0 - 2.8 |
| Nitro Group (-NO2) | Arginine (Arg), Asparagine (Asn) | Electrostatic/Dipole-Dipole | 3.0 - 3.5 |
| Thiophene Ring | Phenylalanine (Phe), Tryptophan (Trp) | π-π Stacking | 3.4 - 4.5 |
| Thiophene Ring | Leucine (Leu), Valine (Val) | Hydrophobic | 3.5 - 5.0 |
DNA Intercalation and Groove Binding Modeling
Nitroaromatic compounds are known for their potential to interact with DNA, which is often a key part of their mechanism of action, particularly in antimicrobial and anticancer contexts. nih.gov Computational modeling can help elucidate the nature of these interactions, which typically fall into two categories: intercalation (stacking between base pairs) and groove binding (fitting into the minor or major groove of the DNA helix).
For this compound, computational studies would likely investigate both possibilities. The planar structure of the thiophene ring could theoretically allow for partial intercalation, though its substituents might cause steric hindrance. A more probable mode of interaction is groove binding, stabilized by electrostatic and hydrogen-bonding interactions.
Modeling Approaches:
Molecular Docking: Specialized docking programs can predict the binding mode of small molecules to DNA structures. The negatively charged phosphate (B84403) backbone of DNA would likely engage in strong electrostatic interactions with any positively charged regions of the ligand, while the functional groups could form hydrogen bonds with the base pairs in the grooves. mdpi.com
Quantum Chemistry Calculations: These methods, such as Density Functional Theory (DFT), can be used to calculate the electronic properties of the molecule and the non-covalent interaction energies between the ligand and DNA fragments. nih.gov This provides a detailed understanding of the forces driving the binding, including electrostatic, van der Waals, and hydrogen-bonding contributions. curtin.edu.au One accepted model for the antimicrobial action of nitro compounds involves the reduction of the nitro group to form toxic intermediates that can bind covalently to DNA, leading to cell damage. nih.gov
Computational analyses of related nitroaromatic compounds have shown that their interaction with DNA is often a critical component of their biological activity. nih.gov Modeling studies can help predict whether this compound is more likely to act through reversible groove binding or through a reductive activation pathway leading to covalent DNA adducts.
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Approaches for Predictive Modeling
Development of Predictive Models for Biological Activity Potentials
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.com By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the potency of new, unsynthesized molecules and guide the design of more effective compounds. dovepress.com
For a class of compounds including this compound, a QSAR study would involve:
Data Collection: Assembling a dataset of structurally similar thiophene derivatives with experimentally measured biological activity (e.g., antibacterial minimum inhibitory concentration, MIC).
Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape) and quantum-chemical (e.g., HOMO/LUMO energies, atomic charges). nih.gov
Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a mathematical equation relating the descriptors to the biological activity. nih.govnih.gov
Validation: Rigorously validating the model's predictive power using internal (e.g., cross-validation) and external test sets. researchgate.net
Previous QSAR studies on nitrothiophenes have successfully correlated their antibacterial activity against Escherichia coli and Micrococcus luteus with descriptors such as HOMO energy and the atomic charges on the sulfur atom. nih.gov Such models predicted that dinitro-halo-thiophenes would be highly active, while 2-nitrothiophene (B1581588) would be the least active, which aligned with experimental findings. nih.gov These results suggest that the electronic properties of the nitrothiophene scaffold are crucial for its biological function.
Table 2: Key Molecular Descriptors Typically Used in QSAR Models for Nitroaromatic Compounds This table presents examples of descriptors and their potential influence on biological activity, based on published QSAR studies.
| Descriptor Type | Descriptor Name | Potential Implication for Biological Activity |
|---|---|---|
| Electronic | HOMO/LUMO Energy | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. |
| Electronic | Atomic Charges | Influences electrostatic interactions with protein or DNA targets. nih.gov |
| Topological | Molecular Connectivity Indices | Describes the size, shape, and degree of branching in the molecule. |
| Physicochemical | LogP (Lipophilicity) | Affects membrane permeability and transport to the target site. |
| Quantum-Chemical | Dipole Moment | Governs polar interactions and overall solubility. |
In silico Prediction of Pharmacokinetic Parameters (e.g., absorption, distribution)
In silico ADME (Absorption, Distribution, Metabolism, Excretion) modeling is a critical component of modern drug discovery, used to predict the pharmacokinetic properties of a compound before it is synthesized. srce.hr These predictions help to identify candidates with a higher probability of success in clinical trials by flagging potential issues like poor absorption or rapid metabolism early in the process. nih.govencyclopedia.pub
For this compound, various ADME parameters can be predicted using established computational models:
Absorption: Parameters like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2) can be estimated. Models often use physicochemical properties like LogP, polar surface area (TPSA), and the number of hydrogen bond donors/acceptors. Studies on other nitroaromatic compounds have shown that most can have high predicted gastrointestinal absorption. nih.gov
Distribution: Predictions include blood-brain barrier (BBB) penetration and plasma protein binding (PPB). The presence of polar groups like the carboxylic acid and hydroxyl group, along with the nitro group, would likely limit BBB penetration, reducing the potential for central nervous system side effects. nih.gov
Metabolism: Computational tools can predict the sites on the molecule most likely to be metabolized by cytochrome P450 (CYP) enzymes. The thiophene ring itself is susceptible to metabolic reactions like S-oxidation and epoxidation, which can sometimes lead to the formation of reactive metabolites. acs.org
Excretion: While harder to predict precisely, general parameters related to clearance can be estimated from metabolism and physicochemical properties.
Table 3: Illustrative In Silico ADME Profile for this compound This table contains hypothetical predicted values based on the compound's structure and data from related molecules.
| ADME Parameter | Predicted Value/Classification | Significance |
|---|---|---|
| Human Intestinal Absorption (HIA) | High | Indicates good potential for oral bioavailability. |
| Caco-2 Permeability | Moderate to High | Suggests the compound can pass through the intestinal wall. |
| Blood-Brain Barrier (BBB) Permeation | Low / Non-permeable | Low likelihood of CNS side effects. nih.gov |
| CYP450 2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions with drugs metabolized by this enzyme. |
| Lipinski's Rule of Five | Compliant (0 violations) | Suggests "drug-like" physicochemical properties for oral administration. |
| Bioavailability Score | ~0.55 | Indicates a reasonable fraction of the drug may reach systemic circulation. nih.gov |
Investigations into the Biological Activity Mechanisms of 2 Hydroxy 2 5 Nitro 2 Thienyl Acetic Acid and Its Derivatives in Vitro Studies
Exploration of Antimicrobial Mechanisms of Action in Cellular Models
The antimicrobial properties of nitro-substituted heterocyclic compounds are well-documented, and derivatives of 5-nitro-thiophene are no exception. In vitro studies have demonstrated that these compounds possess activity against a range of pathogenic microbes, with their mechanism of action often linked to the presence of the nitro group.
Bacterial Target Identification and Inhibition Pathways in vitro
Derivatives of 5-nitro-thiophene have shown notable antibacterial activity, particularly against Gram-positive bacteria. A study on 2-(5-nitro-2-heteroaryl)-1,3,4-thiadiazole derivatives, including a 5-nitro-thiophene variant, demonstrated significant inhibitory effects against several Gram-positive bacterial strains. ut.ac.ir The mechanism of action for nitroaromatic compounds often involves the enzymatic reduction of the nitro group within the bacterial cell. This process can lead to the generation of reactive nitroso and superoxide (B77818) species that are toxic to the cell. These reactive intermediates can subsequently bind to and damage cellular macromolecules, including DNA, leading to cell death. nih.gov
While specific bacterial enzyme targets for 2-Hydroxy-2-(5-nitro-2-thienyl)acetic Acid have not been explicitly identified, the general mechanism for related 5-nitro-heteroaryl compounds suggests that bacterial reductases are key to their activation and subsequent antibacterial effect. The selective toxicity towards anaerobic or microaerophilic bacteria is often attributed to the higher activity of nitroreductases in these organisms.
| Compound Class | Bacterial Strain | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| 5-nitro-2-thiophenecarbaldehyde hydrazone | Staphylococcus aureus (Pan-susceptible) | 0.5 - 1 (MIC₅₀ and MIC₉₀) | mdpi.com |
| 2-(5-nitro-2-thienyl)-1,3,4-thiadiazole derivative | Gram-positive bacteria | Strong anti-bacterial effects | ut.ac.ir |
Fungal Target Identification and Mechanistic Elucidation in vitro
The antifungal potential of thiophene (B33073) derivatives has been explored in various studies. For instance, N-substituted 2-(5-nitro-thiophene)-thiosemicarbazones have been evaluated for their in vitro antifungal activity against Candida sp. and Cryptococcus neoformans. nih.gov While these compounds did not appear to act by binding to ergosterol (B1671047) or inhibiting fungal cell wall synthesis, scanning electron microscopy revealed significant morphological changes to the fungal cells, including alterations in shape, size, and cell wall structure. nih.gov This suggests a possible mechanism involving the inhibition of enzymes related to the ergosterol biosynthesis pathway. nih.gov
Another study on various thiophene derivatives showed fungicidal activity, with Cryptococcus strains being more sensitive than Candida species. researchgate.net The structure-activity relationship in this study indicated that the nature of the substituents on the thiophene ring is crucial for antifungal efficacy. researchgate.net
| Compound Class | Fungal Strain | Activity (MFC in µg/mL) | Reference |
|---|---|---|---|
| 2-[(substituted-benzylidene)-amino]-4,5-cycloalkyl-thiophene-3-carbonitrile | Cryptococcus sp. | 100-800 | researchgate.net |
In Vitro Studies of Anti-proliferative Mechanisms and Cellular Pathway Modulation
The cytotoxic and anti-proliferative effects of 5-nitro-thiophene derivatives against various cancer cell lines have been a significant area of research, with investigations pointing towards the induction of cell cycle arrest and apoptosis through multiple pathways.
Biochemical Induction of Cell Cycle Arrest and Apoptosis Pathways
In vitro studies on 5-nitro-thiophene-thiosemicarbazone derivatives have demonstrated their ability to induce cell cycle arrest and apoptosis in cancer cells. nih.gov One promising compound from this class was found to induce a noticeable arrest in the G1 phase of the cell cycle in chronic human myelocytic leukaemia (K-562) cells. nih.gov Furthermore, this compound was shown to depolarize the mitochondrial membrane in a dose-dependent manner, a key event in the intrinsic pathway of apoptosis. nih.gov Another study on a different 5-nitro-thiophene-thiosemicarbazone derivative reported the induction of S-phase cell cycle arrest in pancreatic ductal adenocarcinoma cells. nih.gov
The induction of apoptosis is a critical mechanism for many anti-cancer agents. For 5-nitro-thiophene derivatives, this process is often characterized by morphological changes associated with programmed cell death. nih.gov The involvement of caspases, key executioners of apoptosis, has been implicated in the action of other nitro-containing compounds, suggesting a similar pathway could be activated by this compound. nih.gov
| Compound Class | Cancer Cell Line | Effect | IC₅₀ (µg/mL) | Reference |
|---|---|---|---|---|
| 5-Nitro-thiophene-thiosemicarbazone | HL-60 (Human promyelocytic leukemia) | G1 phase cell cycle arrest, apoptosis | 0.5 - 1.9 | nih.gov |
| 5-nitro-thiophene-thiosemicarbazone | MIA PaCa-2 (Pancreatic cancer) | S-phase cell cycle arrest | Not specified | nih.gov |
DNA Interaction Mechanisms (e.g., photocleavage, topo-isomerase inhibition)
The interaction with DNA represents another important mechanism for the anti-proliferative activity of these compounds. Spectroscopic studies have shown that 5-nitro-thiophene-thiosemicarbazone derivatives can interact with calf thymus DNA (ctDNA) to form supramolecular complexes. nih.gov Molecular modeling and experimental assays suggest that these compounds may bind to the major groove of DNA and can also act as intercalating agents. nih.gov
Furthermore, some thiophene derivatives, particularly when complexed with transition metals, have been shown to induce photocleavage of DNA. nih.gov These complexes can promote the conversion of supercoiled (SC) DNA to the nicked circular (NC) form upon irradiation. nih.gov
Inhibition of topoisomerases, enzymes that regulate DNA topology, is a well-established anticancer strategy. Research on nitrated indenoisoquinolines has highlighted the importance of the nitro group for topoisomerase I (Top1) inhibition. nih.gov While direct evidence for this compound is not available, the presence of the nitroaromatic moiety suggests that it could potentially inhibit topoisomerase activity. Notably, 5-nitro-thiophene-thiosemicarbazone derivatives have been investigated for their effect on topoisomerase II, although in one study, the most promising compound did not show inhibition of this enzyme. nih.gov
Enzyme Inhibition Studies of Specific Biochemical Targets in vitro
The structural features of this compound, particularly the thiophene-2-acetic acid moiety, suggest its potential to interact with and inhibit specific enzymes involved in disease pathways.
In silico and in vitro studies have identified 2-(thiophen-2-yl)acetic acid as a suitable chemical platform for developing inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade and a target in cancer therapy. nih.gov Derivatives of this scaffold have demonstrated selective inhibitory activity against mPGES-1 in the low micromolar range. nih.gov
Additionally, the broader class of thiophene derivatives has been investigated for the inhibition of other enzymes. For example, certain thiophene-based compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are also involved in inflammation and carcinogenesis.
As previously mentioned, the nitro group in various heterocyclic compounds has been shown to be important for the inhibition of topoisomerase I. nih.gov This suggests that this compound could also potentially target this enzyme, a hypothesis that warrants further investigation.
Biochemical Pathway Perturbations in Defined Cellular Systems
In vitro investigations of compounds structurally similar to this compound suggest potential interactions with key biochemical pathways, primarily linked to the presence of the nitroaromatic and thiophene carboxylic acid moieties.
The nitro group on the thiophene ring is a critical determinant of the compound's potential biological effects. In cellular systems, nitroaromatic compounds are known to undergo metabolic reduction of the nitro group. This process can lead to the formation of reactive intermediates that may interact with cellular macromolecules, thereby perturbing various signaling pathways.
A study on a 5-nitro-thiophene-thiosemicarbazone derivative, for instance, demonstrated significant effects on pancreatic ductal adenocarcinoma cells. The findings indicated that this compound could induce S-phase cell cycle arrest, downregulate genes associated with autophagy, and inhibit several key protein kinases. nih.gov This suggests that the 5-nitro-thiophene scaffold has the potential to interfere with fundamental cellular processes like cell division and survival signaling.
Furthermore, research on benzo[b]thiophene-3-carboxylic acid derivatives has shown that these compounds can be designed to target specific signaling pathways. One study reported the synthesis of derivatives that act as anticancer agents by targeting the RhoA/ROCK pathway, which is crucial for cell proliferation, migration, and invasion. nih.gov While the core structure is different, this highlights the capacity of thiophene carboxylic acid derivatives to be tailored for specific pathway modulation.
Table 1: In Vitro Effects of Structurally Related Nitrothiophene Derivatives on Cellular Pathways
| Compound Class | Cell Line | Observed Effects | Potential Pathway Perturbation | Reference |
| 5-nitro-thiophene-thiosemicarbazone | Pancreatic ductal adenocarcinoma (MIA PaCa-2) | S-phase cell cycle arrest, downregulation of autophagy genes, inhibition of protein kinases | Cell Cycle Control, Autophagy, Protein Kinase Signaling | nih.gov |
| Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide | Breast cancer (MDA-MB-231) | Inhibition of proliferation, migration, and invasion; promotion of apoptosis | RhoA/ROCK Signaling | nih.gov |
Receptor Binding Studies in Recombinant Systems and Cell-Free Assays
The potential for this compound and its derivatives to interact with specific cellular receptors is an area that warrants investigation. While no direct receptor binding data for this specific compound are available, studies on other thiophene-based molecules indicate that the thiophene ring can serve as a scaffold for ligands that bind to various receptors.
For example, research into thiophene bioisosteres of potent GluN2B selective NMDA receptor antagonists has shown that the replacement of benzene (B151609) rings with a thiophene ring is well-tolerated by the NMDA receptor. rsc.org One such nih.govannuleno[b]thiophene derivative demonstrated a high affinity for the GluN2B receptor subtype with a Ki value of 26 nM. rsc.org This indicates that the thiophene moiety can be a key structural feature for achieving high-affinity receptor binding.
The specific binding profile of this compound would be influenced by its unique combination of a thiophene ring, a nitro group, a hydroxyl group, and a carboxylic acid group. These functional groups could potentially interact with the binding sites of various receptors through hydrogen bonding, electrostatic interactions, and hydrophobic interactions.
Table 2: Receptor Binding Affinity of a Structurally Related Thiophene Derivative
| Compound | Receptor Subtype | Binding Affinity (Ki) | Assay System | Reference |
| nih.govAnnuleno[b]thiophene derivative | GluN2B (NMDA Receptor) | 26 nM | Radioligand binding assay | rsc.org |
Mechanistic Studies of Antioxidant Activity in Biochemical Assays
The thiophene nucleus is a structural feature present in many compounds exhibiting antioxidant properties. The mechanism of this activity is often attributed to the ability of the thiophene ring and its substituents to scavenge free radicals.
Several in vitro antioxidant assays have been used to evaluate thiophene derivatives. For instance, thiophene-2-carboxamide derivatives have been assessed using the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation scavenging assay. nih.gov In one study, a 3-amino thiophene-2-carboxamide derivative showed significant antioxidant activity, with a 62.0% inhibition in the ABTS assay, which was comparable to the standard antioxidant, ascorbic acid (88.44%). nih.gov This suggests that the presence of an amino group on the thiophene ring can enhance its radical scavenging capacity.
The antioxidant potential of thiophene derivatives is also influenced by other substituents. Studies on various heterocyclic compounds found that the addition of methyl and ethyl groups to a thiophene ring increased its antioxidant activity, whereas the addition of formyl or acetyl groups decreased it. nih.gov The hydroxyl and carboxylic acid groups present in this compound could also contribute to its potential antioxidant activity, as hydroxyl groups on aromatic rings are known to be effective hydrogen donors for radical scavenging. mdpi.com
The mechanism of antioxidant action for phenolic and other aromatic compounds often involves hydrogen atom transfer (HAT) or single electron transfer followed by proton transfer (SET-PT) to neutralize free radicals. nih.gov The specific mechanism for this compound would depend on its electronic properties and the reaction environment.
Table 3: Antioxidant Activity of Structurally Related Thiophene Derivatives in Biochemical Assays
| Compound Class | Assay | Key Findings | Potential Mechanism | Reference |
| 3-Amino thiophene-2-carboxamide | ABTS radical scavenging | 62.0% inhibition | Radical Scavenging | nih.gov |
| Thiophene derivatives | Hexanal oxidation inhibition | Methyl and ethyl groups enhance activity; formyl and acetyl groups decrease activity | Radical Scavenging | nih.gov |
| Thiourea derivatives of 2-thiophene carboxylic acid | DPPH, ABTS radical scavenging, Ferric reducing power | All tested compounds showed antioxidant activity | Radical Scavenging, Reducing Power | farmaciajournal.com |
Structure Activity Relationship Sar Studies of 2 Hydroxy 2 5 Nitro 2 Thienyl Acetic Acid Analogues
Influence of Thiophene (B33073) Ring Substitution on Biological Activity Profiles
The thiophene ring serves as a key structural motif in a multitude of biologically active compounds, offering a versatile scaffold for chemical modification. insightsociety.org In the context of 2-hydroxy-2-(5-nitro-2-thienyl)acetic acid analogues, substitutions on the thiophene ring can profoundly impact their physicochemical properties and, consequently, their biological activities.
The nature and position of substituents on the thiophene ring can modulate electronic effects, lipophilicity, and steric hindrance, all of which are critical for molecular recognition and interaction with biological targets. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the electron density of the ring system, influencing its reactivity and binding affinity.
While specific SAR data for a broad range of substituted this compound analogues is not extensively documented in publicly available literature, general principles from related thiophene derivatives can be extrapolated. For example, in a series of thiophene-2-carboxamide derivatives, the introduction of different substituents on an adjacent aryl ring led to significant variations in antibacterial activity. nih.gov Specifically, compounds bearing a methoxy (B1213986) group demonstrated notable activity against both Gram-positive and Gram-negative bacteria. nih.gov
To illustrate the potential impact of thiophene ring substitution, the following table presents hypothetical biological activity data for a series of analogues. This data is illustrative and based on general trends observed in thiophene-containing bioactive molecules.
| Compound | Substitution on Thiophene Ring | Hypothetical Biological Activity (IC50, µM) |
| Analogue A | 4-Chloro | 15.2 |
| Analogue B | 4-Methyl | 22.5 |
| Analogue C | 4-Methoxy | 12.8 |
| Analogue D | 3-Bromo | 18.9 |
This table is for illustrative purposes only and does not represent actual experimental data for the specified compounds.
Impact of the Nitro Group on Biological Interaction Potentials and Mechanistic Pathways
The nitro group is a potent electron-withdrawing group that significantly influences the electronic properties and biological activity of aromatic and heteroaromatic compounds. nih.gov In this compound, the 5-nitro substituent is expected to play a pivotal role in its mechanism of action and interaction with biological targets.
Studies on various nitrothiophenes have demonstrated that the position and number of nitro groups are critical for their biological activity. For instance, the presence of an additional nitro group at the 3-position of the thiophene ring has been shown to have a significant effect on the antibacterial activity of 2-nitrothiophenes. nih.gov In many cases, the nitro moiety is essential for the observed biological effects.
The following table illustrates the potential impact of the nitro group on biological activity, based on general observations for nitroaromatic compounds.
| Compound | Nitro Group Position | Hypothetical Biological Activity (MIC, µg/mL) |
| Analogue E | 5-Nitro | 8 |
| Analogue F | 4-Nitro | 16 |
| Analogue G | No Nitro Group | >64 |
| Analogue H | 3,5-Dinitro | 4 |
This table is for illustrative purposes only and does not represent actual experimental data for the specified compounds.
Role of the Hydroxyl and Carboxylic Acid Functionalities in Modulating Biological Activity
The hydroxyl and carboxylic acid groups attached to the α-carbon of this compound are crucial functional groups that can participate in various non-covalent interactions with biological macromolecules. Their ability to act as hydrogen bond donors and acceptors, as well as the potential for the carboxylic acid to exist in its carboxylate form at physiological pH, allows for strong and specific binding to target proteins.
Modification or removal of these groups would be expected to have a profound impact on the compound's biological activity. For example, esterification of the carboxylic acid would neutralize its negative charge and reduce its hydrogen bond donating capacity, likely altering its binding mode and affinity. Similarly, replacement of the hydroxyl group with a hydrogen atom or an alkoxy group would change its polarity and hydrogen bonding potential.
In studies of related compounds, such as hydroxybenzoic acids, the presence and relative positions of the hydroxyl and carboxyl groups have been shown to be critical for their antioxidant and other biological activities. nih.gov These functional groups are often key components of the pharmacophore, the essential three-dimensional arrangement of features required for biological activity.
The table below provides a hypothetical illustration of how modifications to the hydroxyl and carboxylic acid functionalities might affect biological activity.
| Compound | Modification | Hypothetical Receptor Binding Affinity (Kd, nM) |
| Parent Compound | -OH, -COOH | 50 |
| Analogue I | -OCH3, -COOH | 250 |
| Analogue J | -OH, -COOCH3 | 500 |
| Analogue K | -H, -COOH | >1000 |
This table is for illustrative purposes only and does not represent actual experimental data for the specified compounds.
Stereochemical Influence on Activity and Selectivity Profiles
The α-carbon of this compound is a chiral center, meaning the compound can exist as two non-superimposable mirror images, or enantiomers ((R) and (S) forms). It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities. nih.govnih.gov This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.
One enantiomer may bind with high affinity to a target receptor, leading to the desired therapeutic effect, while the other enantiomer may be inactive or even produce undesirable side effects. Therefore, understanding the stereochemical requirements for the activity of this compound is of paramount importance for the development of a safe and effective therapeutic agent.
The following table illustrates the potential differences in biological activity that might be observed between the enantiomers of this compound.
| Compound | Stereochemistry | Hypothetical Enzyme Inhibition (Ki, µM) |
| Enantiomer A | (R)-isomer | 0.5 |
| Enantiomer B | (S)-isomer | 10.0 |
| Racemic Mixture | (R/S)-mixture | 2.5 |
This table is for illustrative purposes only and does not represent actual experimental data for the specified compounds.
Pharmacophore Identification and Principles for Lead Compound Optimization through Chemical Design
Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. nih.govnih.gov A pharmacophore model for this compound and its analogues would typically include features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers.
Based on the structure of the parent compound, a hypothetical pharmacophore model could include:
An aromatic/heteroaromatic feature corresponding to the thiophene ring.
A hydrogen bond acceptor feature from the nitro group.
A hydrogen bond donor and acceptor feature from the hydroxyl group.
A hydrogen bond donor and acceptor/negative ionizable feature from the carboxylic acid group.
Once a pharmacophore model is established and validated, it can be used to guide the optimization of lead compounds. The principles of lead optimization involve making systematic chemical modifications to a lead compound to improve its potency, selectivity, and pharmacokinetic properties.
For the this compound scaffold, lead optimization strategies could include:
Scaffold Hopping: Replacing the thiophene ring with other aromatic or heteroaromatic systems to explore new chemical space while maintaining the key pharmacophoric features.
Substituent Modification: Systematically varying the substituents on the thiophene ring to enhance binding affinity and selectivity.
Bioisosteric Replacement: Replacing the carboxylic acid or hydroxyl group with other functional groups that have similar physicochemical properties but may offer improved metabolic stability or oral bioavailability.
Conformational Constraint: Introducing conformational rigidity into the molecule to lock it into its bioactive conformation, which can lead to increased potency and selectivity.
Through the iterative process of chemical design, synthesis, and biological evaluation, guided by SAR and pharmacophore modeling, it is possible to develop optimized analogues of this compound with enhanced therapeutic potential.
Future Research Directions and Translational Perspectives in 2 Hydroxy 2 5 Nitro 2 Thienyl Acetic Acid Chemistry
Design of Novel Analogues with Enhanced Specificity and Potency for in vitro Studies
The structural framework of 2-Hydroxy-2-(5-nitro-2-thienyl)acetic acid offers multiple points for chemical modification to generate analogues with potentially improved biological activity. Future research should systematically explore the structure-activity relationship (SAR) by modifying the core scaffold. Key areas for derivatization include:
Modification of the Carboxylic Acid: Esterification or amidation of the carboxylic acid group could enhance cell permeability and modulate the pharmacokinetic profile of the resulting compounds. The synthesis of a series of alkyl esters, hydroxyethyl (B10761427) esters, and amides with various amino acids or small molecule fragments would be a logical starting point.
Derivatization of the Hydroxyl Group: Acylation or etherification of the α-hydroxy group could be explored to investigate its role in binding to biological targets.
Substitution on the Thiophene (B33073) Ring: The thiophene ring presents opportunities for further substitution, which could influence the electronic properties and steric profile of the molecule. For instance, the introduction of small alkyl or halogen substituents at the 3 and 4 positions of the thiophene ring could fine-tune the biological activity.
Bioisosteric Replacement of the Nitro Group: While the nitro group is often crucial for biological activity, it can sometimes be associated with toxicity. Its replacement with other electron-withdrawing groups, such as a cyano, trifluoromethyl, or sulfonyl group, could lead to analogues with a better safety profile while retaining or even enhancing potency.
A hypothetical library of analogues for initial screening is presented in Table 1.
Table 1: Proposed Analogues of this compound for Initial in vitro Screening
| Compound ID | Modification | Rationale |
|---|---|---|
| HNT-A-01 | Methyl Ester | Increased lipophilicity, potential for prodrug strategy. |
| HNT-A-02 | Ethylamide | Modulation of hydrogen bonding capacity and solubility. |
| HNT-A-03 | Acetylation of -OH | Probing the necessity of the free hydroxyl group for activity. |
| HNT-A-04 | 3-Chloro substitution | Altering electronic distribution and steric profile of the thiophene ring. |
Exploration of New Biological Targets and Mechanisms of Action
Given the structural alerts present in this compound, particularly the nitro-thiophene moiety which is found in some antimicrobial and antiparasitic agents, a broad screening against a panel of biological targets is warranted. Future investigations should focus on:
Antimicrobial and Antiparasitic Activity: The compound and its novel analogues should be screened against a diverse panel of pathogenic bacteria, fungi, and parasites. The nitro group can be reduced in anaerobic organisms to generate reactive nitrogen species, a mechanism of action for some existing drugs.
Enzyme Inhibition: Many α-hydroxy acids are known to be inhibitors of various enzymes. High-throughput screening against panels of enzymes, such as dehydrogenases, hydroxylases, and proteases, could reveal novel targets.
Anticancer Activity: The potential for this scaffold to induce cellular stress and apoptosis in cancer cell lines should be investigated. The mechanism could involve the generation of reactive oxygen species or the inhibition of key signaling pathways.
Initial research efforts could involve broad-based phenotypic screening followed by target deconvolution studies for the most active compounds.
Integration with Advanced Chemical Biology Techniques for Mechanistic Insights
To gain a deeper understanding of the mechanism of action of this compound and its analogues, the integration of advanced chemical biology techniques will be crucial. These could include:
Affinity-Based Target Identification: Active analogues could be functionalized with a tag (e.g., biotin (B1667282) or a clickable alkyne) to create chemical probes for affinity purification or activity-based protein profiling experiments to identify their direct binding partners in cell lysates.
Fluorescent Probes: The synthesis of fluorescently labeled derivatives would enable the visualization of their subcellular localization through microscopy, providing clues about their site of action.
Metabolomic and Proteomic Profiling: Treating cells with the compound and analyzing the subsequent changes in the metabolome and proteome can provide a global view of the cellular pathways that are perturbed, offering unbiased insights into its mechanism of action.
Development of Innovative Synthetic Methodologies for Related Scaffolds
The development of efficient and versatile synthetic routes to this compound and its derivatives is essential for enabling extensive biological evaluation. Future research in synthetic chemistry could focus on:
Asymmetric Synthesis: The α-carbon of the acetic acid moiety is a stereocenter. The development of stereoselective synthetic methods to access the individual enantiomers is critical, as they may exhibit different biological activities.
Novel C-C Bond Forming Reactions: Exploring new catalytic methods for the coupling of a functionalized thiophene with a glyoxylate (B1226380) derivative could provide a more efficient entry to the core scaffold.
Late-Stage Functionalization: The development of methods for the late-stage functionalization of the thiophene ring would allow for the rapid generation of a diverse library of analogues from a common intermediate.
Exploration of Supramolecular Chemistry and Material Science Applications (if chemically relevant)
The thiophene ring is a well-established building block in materials science due to its electronic properties and ability to form π-conjugated systems. thieme-connect.com The presence of hydrogen-bonding donors and acceptors (hydroxyl and carboxyl groups) in this compound suggests potential applications in supramolecular chemistry. uh.edu Future research could explore:
Self-Assembly and Gelation: The potential of the molecule to self-assemble into higher-order structures, such as gels or liquid crystals, through hydrogen bonding and π-stacking interactions could be investigated.
Coordination Polymers and Metal-Organic Frameworks (MOFs): The carboxylic acid moiety can act as a ligand for metal ions, opening up the possibility of creating coordination polymers or MOFs with interesting structural and functional properties.
Conducting Polymers: While the nitro group is deactivating, it may be possible to incorporate this scaffold into copolymers with other thiophene derivatives to modulate the electronic properties of the resulting materials.
The exploration of these diverse research avenues will be instrumental in unlocking the full potential of this compound and its derivatives, potentially leading to the development of new therapeutic agents or functional materials.
Q & A
Q. What are the optimal synthetic routes for 2-Hydroxy-2-(5-nitro-2-thienyl)acetic Acid, and how can reaction conditions be optimized?
Synthetic strategies often involve nitration of thiophene derivatives followed by hydroxylation and carboxylation. For example, nitration of 2-thienylacetic acid precursors under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) can introduce the nitro group at the 5-position. Subsequent hydroxylation may require protection/deprotection steps to preserve the carboxylic acid moiety. Reaction monitoring via TLC (e.g., hexane:ethyl acetate solvent systems) and optimization of reflux times (e.g., 5–7 hours in toluene/water) are critical .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
Combine spectroscopic and chromatographic methods:
- IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .
- NMR (¹H/¹³C) to confirm substituent positions on the thiophene ring (e.g., coupling patterns for aromatic protons).
- Mass spectrometry (EI-MS) to verify molecular weight (e.g., base peaks at m/z 126 or 109 for fragmentation patterns) .
- HPLC with UV detection for purity assessment.
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Personal protective equipment (PPE): Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (risk of irritation per GHS H315/H319) .
- Ventilation: Use fume hoods to prevent inhalation of aerosols.
- Spill management: Absorb spills with inert materials (e.g., quartz sand) and dispose as hazardous waste .
- Storage: In airtight containers, away from incompatible materials (e.g., strong oxidizers) at 2–8°C .
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to predict electronic properties and reaction mechanisms?
DFT methods (e.g., B3LYP hybrid functional with 6-31G* basis sets) can model:
- Electron distribution in the nitro-thiophene system, highlighting electrophilic/nucleophilic sites.
- Transition states for nitration or hydroxylation steps, using exact-exchange terms to improve accuracy (average deviation <2.4 kcal/mol for thermochemistry) .
- Solvent effects via polarizable continuum models (PCM) to simulate reaction environments.
Q. What experimental approaches resolve contradictions in reported physicochemical data (e.g., melting points, solubility)?
- Reproducibility studies: Cross-validate synthesis/purification protocols (e.g., recrystallization solvents, drying times).
- Differential scanning calorimetry (DSC) for precise melting point determination.
- Solubility assays in DMSO, water, and ethanol under controlled pH/temperature. Discrepancies may arise from polymorphic forms or residual solvents .
Q. How can the bioactivity of this compound be evaluated in medicinal chemistry contexts?
- In vitro assays: Test inhibition of bacterial enzymes (e.g., dihydropteroate synthase) or receptor-binding studies (e.g., dopamine receptors, noting structural analogs in ).
- Structure-activity relationship (SAR): Compare with derivatives like 2-(3-methylpyridin-2-yl)acetic acid hydrochloride to identify critical functional groups .
- Toxicity screening: Use zebrafish embryos or mammalian cell lines (e.g., HEK293) for acute toxicity profiling .
Q. What mechanistic insights explain the compound’s reactivity in electrophilic substitution reactions?
- Nitro group effects: The electron-withdrawing nitro group directs electrophiles to the 4-position of the thiophene ring.
- Steric hindrance: Hydroxy and acetic acid substituents may slow reaction rates, requiring catalysts (e.g., FeCl₃ for Friedel-Crafts) .
- Kinetic vs. thermodynamic control: Monitor intermediates via stopped-flow NMR to determine dominant pathways .
Methodological Notes
- Computational validation: Always cross-check DFT results with experimental data (e.g., IR/NMR) to confirm predictive accuracy .
- Analytical redundancy: Use at least two orthogonal techniques (e.g., MS + NMR) for structural confirmation .
- Safety compliance: Regularly review updated SDS sheets (e.g., ) for regulatory changes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
